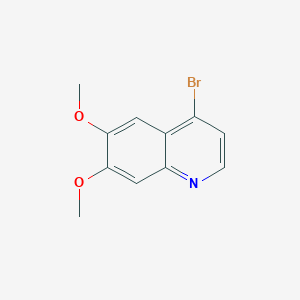

4-Bromo-6,7-diméthoxyquinoléine

Vue d'ensemble

Description

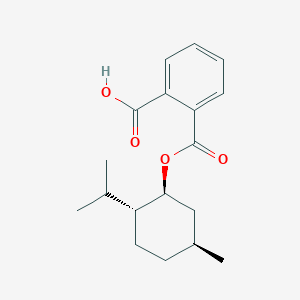

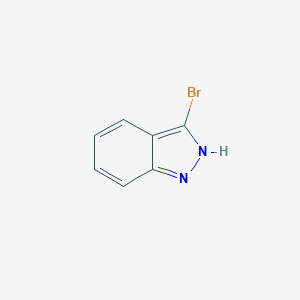

4-Bromo-6,7-dimethoxyquinoline is a compound that is structurally related to various quinoline derivatives which have been studied for their potential in medicinal chemistry. The presence of bromine and methoxy groups on the quinoline scaffold is of particular interest due to their influence on the biological activity and chemical reactivity of these compounds.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a related compound, was achieved by bromination of an intermediate quinazoline derivative . Similarly, 6-bromo-4-iodoquinoline was synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through a series of cyclization and substitution reactions . These methods highlight the versatility of quinoline scaffolds in undergoing various chemical transformations to introduce different substituents, such as bromine.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be significantly altered by the introduction of substituents. For example, the compound 2-Bromo-5,7-dimethoxy-4-phenylquinoline was synthesized and its crystal structure revealed two independent molecules with different orientations of the phenyl ring relative to the quinoline ring system . This indicates that the substituents can influence the overall conformation and packing of the molecules in the solid state.

Chemical Reactions Analysis

Quinoline derivatives participate in a variety of chemical reactions. The bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide, for instance, resulted in the addition of bromine to the allyl double bond rather than halocyclization . This demonstrates the reactivity of the allyl group in the presence of bromine and provides insights into the regioselectivity of halogenation reactions in these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups. For example, the introduction of bromine and methoxy groups can affect the solubility, fluorescence, and quantum efficiency of these compounds. The compound 8-bromo-7-hydroxyquinoline (BHQ) was found to have greater single-photon quantum efficiency than other photolabile protecting groups and showed sensitivity to multiphoton-induced photolysis, making it useful for biological applications .

Applications De Recherche Scientifique

Chimie médicinale

Les motifs quinoléine, tels que la 4-Bromo-6,7-diméthoxyquinoléine, sont essentiels dans plusieurs composés hétérocycliques pharmacologiquement actifs en raison de leurs diverses applications en chimie médicinale et industrielle . Elles sont considérées comme une structure privilégiée dans les programmes de découverte de médicaments en raison de leur large spectre de bioréponses .

Activité anticancéreuse

Les dérivés de la quinoléine ont montré une activité anticancéreuse significative . La présence du noyau quinoléine dans divers agents thérapeutiques témoigne de son importance dans le développement de médicaments anticancéreux .

Activité antioxydante

La quinoléine et ses dérivés, y compris la this compound, ont démontré une activité antioxydante . Cette propriété les rend précieuses dans le développement de médicaments pour les maladies causées par le stress oxydatif .

Activité anti-inflammatoire

Les composés quinoléine se sont avérés posséder des propriétés anti-inflammatoires . Elles peuvent être utilisées dans le développement de médicaments pour les affections impliquant une inflammation .

Activité antipaludique

Les composés à base de quinoléine ont été utilisés dans le traitement du paludisme . L'activité antipaludique de ces composés les rend essentiels dans la lutte contre cette maladie

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-6,7-dimethoxyquinoline is G9a , a histone lysine methyltransferase (HKMT) . G9a plays a crucial role in epigenetic regulation by installing histone methylation marks .

Mode of Action

4-Bromo-6,7-dimethoxyquinoline interacts with G9a in a substrate-competitive manner . It binds to the SET domain of G9a, which mediates catalysis and comprises two binding pockets: one for the cofactor S-adenosylmethionine (SAM), and the other for the protein substrate . The compound’s binding inhibits G9a’s ability to add one or two methyl groups to lysine 9 of histone H3 (H3K9me1 and H3K9me2) within a chromatin environment .

Biochemical Pathways

The inhibition of G9a affects the methylation of H3K9, which is associated with many biological pathways and is aberrantly regulated in several diseases, including cancer and AIDS . Mono-methylation of histone H3 (H3K9me1) is associated with permissive chromatin, while di- and tri-methylation (H3K9me2/3) label a repressed chromatin state .

Result of Action

The molecular and cellular effects of 4-Bromo-6,7-dimethoxyquinoline’s action primarily involve changes in histone methylation marks, which can alter gene expression and influence various biological pathways . Overexpression of G9a has been found in many types of cancer and is associated with a poor prognosis .

Propriétés

IUPAC Name |

4-bromo-6,7-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVHJHVTRNXFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583005 | |

| Record name | 4-Bromo-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

666734-51-6 | |

| Record name | 4-Bromo-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)

![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)